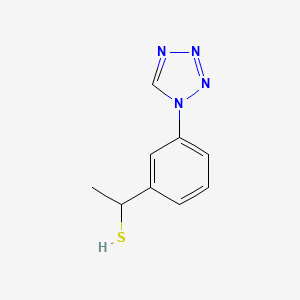
1-(3-(1h-Tetrazol-1-yl)phenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Scientific Research Applications
1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and activity .
Comparison with Similar Compounds
1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol can be compared with other tetrazole derivatives such as 1-phenyl-1H-tetrazole-5-thiol and 5-(1H-tetrazol-1-yl)pentanoic acid. These compounds share the tetrazole ring structure but differ in their functional groups and overall properties. The presence of the thiol group in this compound makes it particularly useful as a ligand and in forming covalent bonds with proteins, setting it apart from other tetrazole derivatives .
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H10N4S/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-7,14H,1H3 |
InChI Key |
UKMFGOUJXIPYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=NN=N2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
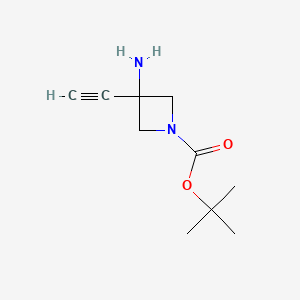
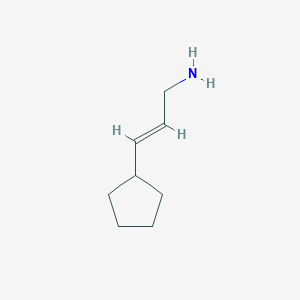
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)

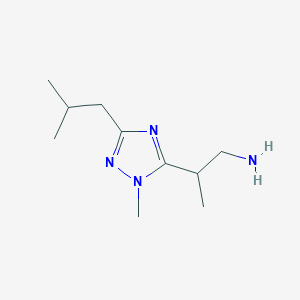
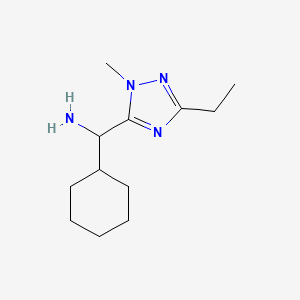

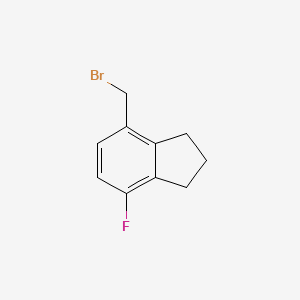
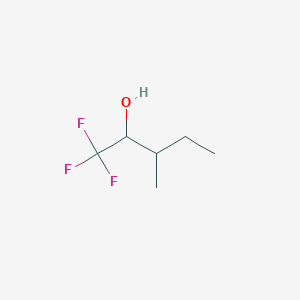
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
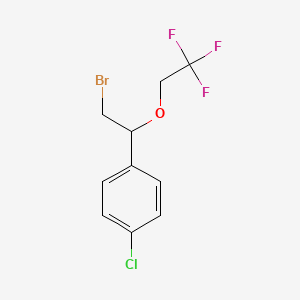
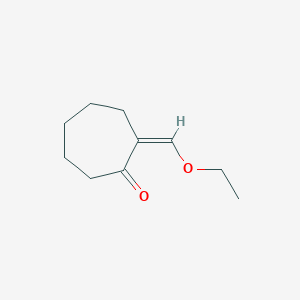
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
